2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione
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Overview
Description
2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene-1,4-dione core with a hydroxymethyl group and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 4-(diethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone and phenyl derivatives.
Scientific Research Applications
2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and electronic materials
Mechanism of Action
The mechanism of action of 2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, its ability to intercalate into DNA and disrupt cellular processes is of particular interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dye production and medicinal applications.
4-(Diethylamino)benzaldehyde: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a naphthoquinone and a diethylamino-substituted phenyl compound makes it a versatile molecule in research and industrial applications .
Properties
CAS No. |
6627-15-2 |
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Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C21H21NO3/c1-3-22(4-2)15-11-9-14(10-12-15)20(24)18-13-19(23)16-7-5-6-8-17(16)21(18)25/h5-13,20,24H,3-4H2,1-2H3 |
InChI Key |
ITMUNRMIPBDJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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